![molecular formula C17H16F3NO3 B2883546 7,7-dimethyl-2,3-dioxo-N-[3-(trifluoromethyl)phenyl]bicyclo[2.2.1]heptane-1-carboxamide CAS No. 728028-71-5](/img/structure/B2883546.png)

7,7-dimethyl-2,3-dioxo-N-[3-(trifluoromethyl)phenyl]bicyclo[2.2.1]heptane-1-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

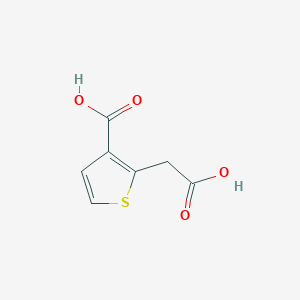

The compound “7,7-dimethyl-2,3-dioxo-N-[3-(trifluoromethyl)phenyl]bicyclo[2.2.1]heptane-1-carboxamide” is a chemical compound with a molecular weight of 339.31 .

Molecular Structure Analysis

The InChI code for this compound is1S/C17H16F3NO3/c1-15(2)11-6-7-16(15,13(23)12(11)22)14(24)21-10-5-3-4-9(8-10)17(18,19)20/h3-5,8,11H,6-7H2,1-2H3,(H,21,24) . This code provides a specific description of the compound’s molecular structure. Physical And Chemical Properties Analysis

The compound has a molecular formula ofC17H16F3NO3 . Its average mass is 339.309 Da and its monoisotopic mass is 339.108215 Da .

Scientific Research Applications

Synthesis and Stereochemistry

- Yuasa et al. (2000) explored the synthesis of methyl substituted bicyclo[2.2.1]heptane-2-carboxaldehydes, closely related to the compound . They synthesized variants from methylene compounds using epoxidation and rearrangement techniques, and determined their endo/exo stereochemistry using NMR. This work provides insight into the synthesis and structural analysis of similar compounds (Yuasa, Tsuruta & Yuasa, 2000).

Antitumor Properties

- Stevens et al. (1984) researched antitumor imidazotetrazines, which interact with alkyl and aryl isocyanates to form compounds similar to the 7,7-dimethyl variant. Their study revealed curative activity against certain leukemias and proposed a prodrug modification mechanism, suggesting potential applications in cancer therapy (Stevens et al., 1984).

Cycloaddition Reactions

- Kireev et al. (1991) examined reactions of dicobalt hexacarbonyl complexes of acetylene with cyclopropenes, leading to the formation of bicyclo and tricyclo derivatives. This research contributes to understanding how compounds like the 7,7-dimethyl variant can undergo chemical transformations, critical in synthetic chemistry applications (Kireev, Smit, Ugrak & Nefedov, 1991).

Asymmetric Synthesis

- Waldmann and Braun (1991) synthesized derivatives of methyl and ethyl 2-azabicyclo[2.2.1]heptane-3-carboxylates through Aza-Diels-Alder reactions. This research on asymmetric synthesis can be related to the synthesis of complex molecules like 7,7-dimethyl derivatives, crucial for the development of pharmaceuticals and other advanced materials (Waldmann & Braun, 1991).

Absolute Configuration and Hydrogen-Bonding

- Plettner et al. (2005) investigated 2-chlorobicyclo[2.2.1]hept-5-ene-2-carboxamide and related compounds, determining their absolute configuration and hydrogen-bonding properties. Their findings on stereochemistry and molecular interactions are relevant to understanding the behavior of similar bicyclo compounds in various environments (Plettner, Mohle, Mwangi, Griscti, Patrick, Nair, Batchelor & Einstein, 2005).

Polymers and Material Science

- Hsiao et al. (1999) synthesized novel aromatic polyamides with polyalicyclic cardo groups, starting from compounds structurally related to the 7,7-dimethyl variant. Their research contributes to the development of new materials with enhanced properties, useful in various industrial applications (Hsiao, Yang, Chuang & Lin, 1999).

Electrochemical Oxidation

- Chen and Dryhurst (1984) explored the electrochemical oxidation of 3,7-dimethyluric acid, a compound with some similarities to the 7,7-dimethyl variant. Understanding the electrochemical behavior of such compounds can lead to applications in battery technology and other electrochemical systems (Chen & Dryhurst, 1984).

properties

IUPAC Name |

7,7-dimethyl-2,3-dioxo-N-[3-(trifluoromethyl)phenyl]bicyclo[2.2.1]heptane-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16F3NO3/c1-15(2)11-6-7-16(15,13(23)12(11)22)14(24)21-10-5-3-4-9(8-10)17(18,19)20/h3-5,8,11H,6-7H2,1-2H3,(H,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDRBYMPWWLJACJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2CCC1(C(=O)C2=O)C(=O)NC3=CC=CC(=C3)C(F)(F)F)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16F3NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7,7-dimethyl-2,3-dioxo-N-[3-(trifluoromethyl)phenyl]bicyclo[2.2.1]heptane-1-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[4-(2-methoxyphenyl)piperazin-1-yl]-N-(3-methylphenyl)acetamide](/img/structure/B2883466.png)

![N-cyclohexyl-2-[6-(4-ethylphenyl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2883467.png)

![N-(2-(6-((2-chloro-6-fluorobenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2883470.png)

![{5-[(5-fluoro-2-methylphenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazol-4-yl}methyl 3,4-dichlorobenzenecarboxylate](/img/structure/B2883477.png)